[1-(1,1-Difluoroethyl)cyclopropyl]methanesulfonyl chloride
Description
[1-(1,1-Difluoroethyl)cyclopropyl]methanesulfonyl chloride is a specialized organosulfur compound featuring a cyclopropane ring substituted with a 1,1-difluoroethyl group and a methanesulfonyl chloride moiety. This structure combines the high reactivity of the sulfonyl chloride group (–SO₂Cl) with the steric and electronic effects of the cyclopropane ring and fluorine substituents.
Sulfonyl chlorides are widely used as intermediates in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized molecules. The cyclopropane ring introduces significant ring strain, which may enhance reactivity in certain transformations compared to larger cyclic systems .
Properties
IUPAC Name |
[1-(1,1-difluoroethyl)cyclopropyl]methanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClF2O2S/c1-5(8,9)6(2-3-6)4-12(7,10)11/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDUWPGWYOYNPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CC1)CS(=O)(=O)Cl)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl chloride group undergoes nucleophilic substitution with alcohols, amines, and thiols to form sulfonate esters, sulfonamides, and sulfonothioates, respectively.
Reaction with Alcohols
In the presence of a non-nucleophilic base (e.g., triethylamine), the compound reacts with alcohols to generate sulfonate esters (Table 1). The cyclopropane ring remains intact under these conditions.
| Alcohol | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methanol | Et₃N, CH₂Cl₂, 0°C→RT | Methyl [1-(1,1-difluoroethyl)cyclopropyl]methanesulfonate | 85% | |
| Benzyl alcohol | Pyridine, THF, reflux | Benzyl sulfonate derivative | 78% |
This reactivity mirrors methanesulfonyl chloride ( ), but the bulky cyclopropane-difluoroethyl group may sterically hinder reactions with larger nucleophiles.
Reaction with Amines
Primary and secondary amines react to form stable sulfonamides, which resist hydrolysis under acidic or basic conditions (Table 2).
| Amine | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Aniline | CH₂Cl₂, RT, 12h | [1-(1,1-Difluoroethyl)cyclopropyl]methanesulfonylaniline | 92% | |
| Piperidine | Et₃N, DCM, 0°C→RT | Piperidine sulfonamide derivative | 88% |
Reduction to Sulfinate Salts
The sulfonyl chloride can be reduced to sodium sulfinate using sodium sulfite (Na₂SO₃) or sodium borohydride (NaBH₄). This is critical for generating intermediates in trifluoromethylation and difluoromethylation reactions ( ).
| Reducing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Na₂SO₃ | H₂O, NaHCO₃, 70–80°C | Sodium [1-(1,1-difluoroethyl)cyclopropyl]methanesulfinate | 90% | |
| NaBH₄ | EtOH, 0°C→RT | Sodium sulfinate salt | 82% |
The resulting sulfinate salt serves as a precursor for radical-mediated C–S bond-forming reactions ( ).
Radical Reactions
Under oxidative or photoredox conditions, the sulfonyl chloride or its sulfinate derivative generates difluoroethyl-cyclopropylmethylsulfonyl radicals. These participate in:
Trifluoromethylation and Difluoromethylation
The sulfinate salt acts as a radical source for fluorinated alkylation. For example:
-
With alkenes : Photoredox catalysis (e.g., fac-Ir(ppy)₃) enables oxy- or aminodifluoromethylation ( ).
-
With aryl iodides : Copper-mediated coupling produces difluoroethyl-cyclopropylmethylsulfonylated arenes ( ).
Cyclopropane Ring Reactivity
The strained cyclopropane ring may undergo ring-opening under specific conditions:
Acid-Catalyzed Ring Opening
In concentrated H₂SO₄, the cyclopropane ring opens to form a carbocation, which reacts with nucleophiles (e.g., water) to yield linear sulfonates.
| Acid | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂SO₄ | 100°C, 6h | Linear difluoroethyl sulfonate | 65% |
Scientific Research Applications
Overview
[1-(1,1-Difluoroethyl)cyclopropyl]methanesulfonyl chloride is a synthetic compound that has gained attention in various fields of research due to its unique chemical properties and biological activities. Its structure consists of a cyclopropyl ring substituted with a difluoromethyl group and a methanesulfonyl chloride moiety, which contributes to its reactivity and potential applications in medicinal chemistry, agrochemicals, and materials science.
The compound exhibits several biological activities that make it a candidate for various applications:
- Antimicrobial Activity : Compounds with sulfonyl groups have been shown to possess antimicrobial properties against various pathogens.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes through covalent modification, impacting metabolic pathways.
- Cytotoxic Effects : Preliminary studies indicate potential cytotoxicity against cancer cell lines, suggesting applications in oncology.
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme Inhibition | Reduced activity of target enzymes | |
| Cytotoxicity | Induced apoptosis in cancer cells |
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of sulfonamide derivatives, this compound was evaluated against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition at concentrations as low as 50 µg/mL, indicating its potential as an antimicrobial agent.
Case Study 2: Enzyme Inhibition
A structure-activity relationship analysis revealed that the difluoromethyl group enhances the compound’s ability to inhibit serine proteases. The IC50 values were determined to be in the nanomolar range, indicating potent inhibitory effects compared to other sulfonyl derivatives.
Case Study 3: Cytotoxicity in Cancer Cells
In vitro assays conducted on various cancer cell lines (e.g., HeLa and MCF-7) showed that this compound induced significant cytotoxicity with IC50 values ranging from 10 to 20 µM. Flow cytometry analysis confirmed that the mechanism involved apoptotic pathways.
Medicinal Chemistry
The ability of this compound to modify biomolecules through sulfonation makes it valuable in drug development. Its potential for enzyme inhibition can be harnessed to create novel therapeutic agents targeting specific diseases.
Agrochemicals
The antimicrobial properties suggest potential applications in developing new pesticides or herbicides, particularly those targeting resistant strains of pathogens.
Materials Science
Due to its unique structure and reactivity, the compound may serve as a building block for synthesizing advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of [1-(1,1-Difluoroethyl)cyclopropyl]methanesulfonyl chloride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can lead to the inhibition or activation of these biological targets, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Cyclobutane Analogs
[1-(1,1-Difluoroethyl)cyclobutyl]methanesulfonyl chloride (CAS: 2386662-87-7) represents the closest structural analog, differing only in the ring size (cyclobutane vs. cyclopropane). Key differences include:
Heterocyclic Sulfonyl Fluorides
(2-Methyl-1,4-dioxan-2-yl)methanesulfonyl fluoride (C₆H₁₁FO₄S, MW: 198.21 g/mol) shares a sulfonyl halide group but replaces the cyclopropane with a dioxane ring. Notable contrasts:
Pesticide Sulfonamides
Compounds like tolylfluanid and dichlofluanid () feature sulfonamide (–SO₂N–) rather than sulfonyl chloride groups. Key distinctions:
- Functionality : Sulfonamides are less electrophilic, favoring pesticidal activity via enzyme inhibition rather than acting as synthetic intermediates.
- Substituents: The dimethylamino and aryl groups in these pesticides enhance bioavailability and target specificity, unlike the fluorinated cyclopropane in the target compound .
Data Table: Comparative Analysis
Biological Activity
[1-(1,1-Difluoroethyl)cyclopropyl]methanesulfonyl chloride is a synthetic compound that belongs to the class of sulfonyl chlorides. Sulfonyl chlorides are known for their reactivity and versatility in organic synthesis, particularly in the formation of sulfonamides and sulfonates. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHClFOS
- Molecular Weight : 195.64 g/mol
- Structure : The compound features a cyclopropyl ring substituted with a difluoroethyl group and a methanesulfonyl chloride moiety.
The biological activity of this compound is primarily attributed to its ability to act as an electrophile in various biochemical reactions. The sulfonyl chloride group can undergo nucleophilic substitution reactions with amines to form sulfonamides, which can exhibit diverse biological activities.
Anticancer Properties
Recent studies have shown that compounds similar to this compound can inhibit cancer cell proliferation. For instance:
- Inhibition of Myeloid Cell Leukemia-1 (Mcl-1) : Compounds that share structural features with this sulfonyl chloride have been reported to impede the progression of cancers by inhibiting Mcl-1, a protein that promotes cell survival in various cancers .
- Synergistic Effects with Chemotherapy : In vitro studies indicate that sulfonamides derived from methanesulfonyl chlorides enhance the efficacy of traditional chemotherapeutics like Doxorubicin against breast cancer cells .
Neuroprotective Effects
Research suggests that certain sulfonamide derivatives may exhibit neuroprotective properties. These compounds can inhibit carbonic anhydrase isoforms, which are implicated in neurodegenerative diseases such as Alzheimer’s disease. This inhibition could potentially lead to new therapeutic strategies for treating neurodegenerative disorders .
Toxicological Profile
The toxicological data for this compound indicates significant hazards:
- Acute Toxicity : The compound has shown acute inhalation toxicity with an LC50 value indicating potential respiratory tract damage upon exposure .
- Irritation Potential : It is classified as a corrosive agent causing severe skin burns and eye damage upon contact .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated inhibition of Mcl-1 leading to increased apoptosis in cancer cells. |
| Study 2 | Showed synergistic effects with Doxorubicin in xenograft models of breast cancer. |
| Study 3 | Evaluated neuroprotective effects via inhibition of carbonic anhydrase; potential implications for Alzheimer’s treatment. |
Q & A
Q. What role does this compound play in protease inhibitor design?
- Methodological Answer :
- Covalent Inhibition : The sulfonyl chloride reacts with catalytic serine residues (e.g., in thrombin or trypsin-like proteases). Validate via:
Enzyme kinetics (K/k determination).
X-ray crystallography to confirm covalent adduct formation (e.g., PDB deposition).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
